2-Methoxypyrazolo[1,5-a]pyridin-3-amine can be classified as:
The synthesis of 2-methoxypyrazolo[1,5-a]pyridin-3-amine can be achieved through several methods. A notable approach involves the use of Vilsmeier reagents (dimethylformamide and phosphorus oxychloride), which facilitate the introduction of functional groups into the pyrazolo framework.
In a specific synthesis example:
The molecular structure of 2-methoxypyrazolo[1,5-a]pyridin-3-amine can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insight into its three-dimensional conformation and electronic environment.
2-Methoxypyrazolo[1,5-a]pyridin-3-amine is involved in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for compounds like 2-methoxypyrazolo[1,5-a]pyridin-3-amine primarily revolves around their role as kinase inhibitors:
| Property | Value | 
|---|---|
| Appearance | Crystalline solid | 
| Melting Point | Approximately 51–52 °C | 
| Solubility | Soluble in organic solvents | 
| Stability | Stable under normal conditions | 
| pH | Neutral | 
These properties are essential for understanding the compound's behavior in biological systems and its potential for drug formulation.
The applications of 2-methoxypyrazolo[1,5-a]pyridin-3-amine span several fields:
2-Methoxypyrazolo[1,5-a]pyridin-3-amine is a bicyclic heteroaromatic compound characterized by a fused pyrazole-pyridine system. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol [2]. The core structure consists of a pyrazolo[1,5-a]pyridine scaffold bearing a methoxy group (-OCH₃) at the 2-position and an amino group (-NH₂) at the 3-position. Systematic nomenclature follows IUPAC rules, with the parent ring system designated as pyrazolo[1,5-a]pyridine. Key identifiers include:
Computational and spectroscopic analyses reveal planarity of the bicyclic system, with the amino group adopting a sp²-hybridized character due to partial delocalization into the π-system. The methoxy group at C2 influences electron density distribution, making C3 electrophilic and facilitating nucleophilic substitutions at this position. Tautomeric studies confirm the dominance of the 3-amino tautomer over the alternative imino form, consistent with analogous aminopyridines where amino tautomers prevail due to aromatic stabilization [4].
| Property | Value/Description | Source | 
|---|---|---|
| Molecular Formula | C₈H₉N₃O | [2] | 
| Molecular Weight | 163.18 g/mol | [2] | 
| Density (Calculated) | 1.336 g/cm³ | [2] | 
| Refractive Index (Calc.) | 1.648 | [2] | 
| pKa (Predicted) | Not explicitly reported; analogous aminopyridines show pKa ~5-6 for conjugate acid | [4] [9] | 
| Dominant Tautomer | 3-Amino form (over imino) | [4] | 
The synthesis of pyrazolo[1,5-a]pyridines emerged in the mid-20th century amid explorations into fused diazole architectures. Early routes relied on cyclocondensation reactions of α,β-unsaturated carbonyls with aminopyridines, but suffered from regiochemical ambiguities. A transformative advance came with the development of 1,3-dipolar cycloadditions involving pyridinium N-imines. These dipolar species, generated in situ from N-aminopyridinium salts under base (e.g., K₂CO₃), react with electron-deficient alkynes or alkenes to form the pyrazolo[1,5-a]pyridine core after oxidative aromatization [8].
For 2-Methoxypyrazolo[1,5-a]pyridin-3-amine specifically, optimized synthetic approaches include:
Key historical milestones include:
| Era | Method | Limitations/Advancements | 
|---|---|---|
| 1960s-1980s | Classical Cyclocondensation | Low regioselectivity; moderate yields | 
| 1990s-2000s | Pyridinium N-Imine Cycloaddition | Improved regiocontrol; requires stoichiometric oxidant | 
| 2010s-Present | Catalytic Oxidative Methods | Fe(NO₃)₃·9H₂O catalysis; higher functional group tolerance | 
Medicinal Chemistry
This scaffold is a privileged structure in drug discovery due to its:
Specific therapeutic applications under investigation include:
Material Science
While direct studies on 2-Methoxypyrazolo[1,5-a]pyridin-3-amine are limited, related pyrazolopyridines exhibit:
Ongoing research explores:
| Compound Name | Molecular Formula | CAS Number | Primary Application | 
|---|---|---|---|
| 2-Methoxypyrazolo[1,5-a]pyridin-3-amine | C₈H₉N₃O | 136548-56-6 | CRF Receptor Antagonist Intermediate | 
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | C₉H₆BrN₃O | 1207836-10-9 | Selpercatinib Intermediate | 
| Pyrazolo[1,5-a]pyridine-3-ylphosphonates | Variable | Not Assigned | Kinase Inhibitors / Material Science | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: